6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one is a chemical compound known for its unique structure and properties It belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with methoxy and hydroxypropyl groups under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization can help in the purification and isolation of the final product. The optimization of reaction parameters is crucial to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be carried out using different reagents and conditions to yield specific products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohols or alkanes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism by which 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[1-Hydroxy-(1S)-pentyl]-4-methoxy-(6S)-2H,5H-pyran-2-one
- LL-P880β
- Pestalrone A
- Methyl (E)-octadec-9-enoate
Uniqueness
Compared to similar compounds, 6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one stands out due to its specific structural features and the unique combination of functional groups.
Eigenschaften
CAS-Nummer |
630117-59-8 |
---|---|
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
6-[(1S)-1-hydroxypropyl]-4-methoxypyran-2-one |
InChI |
InChI=1S/C9H12O4/c1-3-7(10)8-4-6(12-2)5-9(11)13-8/h4-5,7,10H,3H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
FCFBQZNOJAXLQI-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=CC(=O)O1)OC)O |
Kanonische SMILES |
CCC(C1=CC(=CC(=O)O1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.